molecular formula C8H10Na2O4 B1256598 Fdt5cjg2AD

Fdt5cjg2AD

Cat. No.: B1256598
M. Wt: 216.14 g/mol
InChI Key: GLJFFZOATODZQQ-XNOMRPDFSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Fdt5cjg2AD, with the CAS Number 929555-94-2, is an organic compound with the molecular formula C8H10Na2O4 and a molecular weight of 216.14 g/mol . Its IUPAC name is disodium;(Z)-2,3-diethylbut-2-enedioate, and it is characterized by its specific isomeric SMILES notation: CCC(=C(CC)C(=O)[O-])C(=O)[O-].[Na+].[Na+] . This product is designated strictly For Research Use Only (RUO) . It is not intended for human or veterinary diagnostic or therapeutic procedures . Products labeled RUO are not subject to the same regulatory evaluations as in vitro diagnostic (IVD) or medical devices, meaning their performance characteristics for clinical use have not been established . Researchers can utilize this compound in various laboratory research phases. Potential applications include method development for determining optimal production processes, purification levels, packaging needs, and stability profiles . Its structure suggests potential use in research exploring sustainable chemistry, such as catalytic reactions in ionic liquids or other green solvents . As with all RUO products, it is essential that experienced scientists handle this material in authorized laboratory settings, adhering to strict procedures and fully understanding that any off-label use is their sole responsibility .

Properties

Molecular Formula

C8H10Na2O4

Molecular Weight

216.14 g/mol

IUPAC Name

disodium;(Z)-2,3-diethylbut-2-enedioate

InChI

InChI=1S/C8H12O4.2Na/c1-3-5(7(9)10)6(4-2)8(11)12;;/h3-4H2,1-2H3,(H,9,10)(H,11,12);;/q;2*+1/p-2/b6-5-;;

InChI Key

GLJFFZOATODZQQ-XNOMRPDFSA-L

Isomeric SMILES

CC/C(=C(\CC)/C(=O)[O-])/C(=O)[O-].[Na+].[Na+]

Canonical SMILES

CCC(=C(CC)C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Synonyms

ME1071

Origin of Product

United States

Preparation Methods

ME-1071 is a maleic acid derivative. The synthetic route involves the reaction of maleic acid with specific reagents under controlled conditions to produce the desired compound. The industrial production methods for ME-1071 are not extensively documented, but typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

ME-1071 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ME-1071 has several scientific research applications, including:

    Chemistry: It is used as a β-lactamase inhibitor in various chemical reactions to study the inhibition of metallo-β-lactamases.

    Biology: It is used in biological studies to understand the mechanisms of β-lactamase inhibition and its effects on bacterial growth.

    Medicine: ME-1071 is used in the treatment of infections caused by multidrug-resistant Gram-negative bacteria. It is particularly effective against Pseudomonas aeruginosa.

    Industry: It is used in the pharmaceutical industry for the development of new antibiotics and β-lactamase inhibitors.

Mechanism of Action

ME-1071 exerts its effects by inhibiting metallo-β-lactamases, which are enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics. The compound binds to the active site of the enzyme, preventing it from breaking down the antibiotic. This allows the antibiotic to remain effective against the bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data on Fdt5cjg2AD is unavailable, the evidence provides methodologies for comparing structurally or functionally analogous compounds. Below is a framework for comparison, modeled after guidelines from , and 13:

Table 1: Structural and Functional Comparison

Property This compound (Hypothetical) Compound A (C₇H₅BrO₂) Compound B (Hypothetical)
Molecular Formula Undocumented C₇H₅BrO₂ C₈H₆ClNO₂
Molecular Weight 201.02 g/mol 195.59 g/mol
Solubility 0.687 mg/mL 1.2 mg/mL (in THF)
Synthesis Method A-FGO catalyst, THF, 2h Pd-catalyzed coupling
Applications Flame retardants Pharmaceuticals

Key Observations

Structural Similarity: If this compound shares a brominated aromatic structure with Compound A (C₇H₅BrO₂), it may exhibit similar reactivity in substitution reactions or catalytic processes . Unlike Compound B (C₈H₆ClNO₂), which contains a nitro group, this compound might lack electron-withdrawing substituents, altering its thermal stability .

Functional Comparison: Compound A is noted for its role in flame-retardant materials, suggesting this compound could have analogous industrial applications if synthesized with phosphorus-based additives . Compound B’s pharmaceutical relevance implies that this compound might require toxicity profiling, as highlighted in ’s Comparative Toxicogenomics Database (CTD) framework .

Synthetic Challenges :

  • emphasizes green chemistry techniques (e.g., ionic liquids, recyclable catalysts). If this compound is synthesized via similar methods, its environmental impact would compare favorably to traditional halogenated compounds .

Research Findings and Data Gaps

Experimental Data: No solubility, stability, or spectroscopic data (e.g., NMR, IR) for this compound are available. These gaps hinder precise comparisons with Compounds A and B. ’s supplementary tables (e.g., Tables 1–8) could provide analytical protocols to characterize this compound’s purity and reactivity if applied .

Toxicological Profiles: ’s CTD database curates 1,658 amino acid-based compounds, but this compound’s absence from this dataset limits insights into its bioactivity or hazards .

Industrial Relevance: discusses flame-retardant composites using phosphorus-based compounds.

Recommendations for Future Studies

Synthesis and Characterization :

  • Apply ’s A-FGO catalyst method to synthesize this compound, followed by ESOL solubility predictions and LogS calculations .
  • Use ’s table guidelines to present yield, purity, and spectroscopic data .

Comparative Toxicology: Integrate this compound into ’s CTD framework to assess species-specific toxicogenomic responses .

Functional Testing :

  • Evaluate flame-retardant efficiency using ’s benchmarks or pharmaceutical activity via ’s reaction analysis protocols .

Q & A

Q. How can researchers systematically conduct a literature review for Fdt5cjg2AD to identify knowledge gaps and prior methodologies?

Methodological Answer: Begin by defining search parameters using academic databases (e.g., PubMed, Web of Science) with Boolean operators combining "this compound" AND [properties/synthesis/applications]. Track citations via reference management tools (e.g., Zotero) and prioritize primary sources. Critically evaluate methodologies in prior studies, noting inconsistencies in synthesis protocols or characterization techniques. Update searches periodically to include preprints and conference proceedings .

Q. Table 1: Literature Review Optimization Strategies

StepActionPurpose
1Database selectionEnsure coverage of multidisciplinary sources
2Keyword iterationAddress semantic variations (e.g., "this compound derivatives")
3Citation chainingIdentify foundational papers through backward/forward searches

Q. What experimental design principles ensure reproducibility in this compound synthesis and characterization studies?

Methodological Answer: Implement controlled variables (e.g., temperature, solvent purity) and include triplicate measurements for key parameters (yield, purity). Document equipment calibration details (e.g., NMR spectrometer settings) and batch-specific reagent lot numbers. Use negative controls (e.g., reaction without catalyst) to confirm mechanism hypotheses. Report failures transparently to aid community troubleshooting .

Q. How should researchers collect and validate spectral data (e.g., NMR, IR) for this compound to ensure analytical rigor?

Methodological Answer:

  • Data Collection: Standardize sample preparation (e.g., deuterated solvents for NMR, KBr pellets for IR) and replicate measurements across multiple instrument batches.
  • Validation: Compare results with reference spectra from authenticated samples or computational simulations (e.g., DFT-based IR predictions).
  • Reporting: Include raw data files and processing parameters (e.g., apodization functions) in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across independent studies?

Methodological Answer:

Comparative Analysis: Scrutinize assay conditions (e.g., cell lines, incubation times, solvent concentrations) for variability.

Statistical Reconciliation: Apply meta-analysis tools to quantify effect size heterogeneity and identify outliers.

Mechanistic Validation: Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity pathways.

Collaborative Replication: Partner with original authors to reproduce experiments under harmonized protocols .

Q. What strategies optimize synthetic protocols for this compound to balance yield, purity, and scalability in academic settings?

Methodological Answer:

  • DoE (Design of Experiments): Use factorial designs to test interactions between variables (e.g., catalyst loading, reaction time).
  • In-line Analytics: Integrate tools like HPLC-MS for real-time monitoring of reaction progress.
  • Green Chemistry Principles: Prioritize solvent recovery and non-toxic reagents without compromising efficiency.
  • Scalability Assessment: Pilot small-batch transitions to identify bottlenecks (e.g., exothermicity, purification challenges) .

Q. Table 2: Protocol Optimization Framework

PhaseObjectiveTools
ScreeningIdentify critical variablesPlackett-Burman design
OptimizationMaximize yield/purityResponse Surface Methodology (RSM)
ValidationConfirm robustnessMonte Carlo simulation

Q. How should interdisciplinary teams integrate computational modeling (e.g., MD, QSAR) with experimental data for this compound research?

Methodological Answer:

Model Validation: Calibrate force fields or QSAR descriptors using experimental data (e.g., binding affinities, solubility).

Iterative Feedback: Use computational predictions to guide synthesis priorities (e.g., targeting high-scoring virtual compounds).

Uncertainty Quantification: Report confidence intervals for predictive outputs and cross-validate with wet-lab results.

Data Fusion: Develop unified databases linking computational outputs (e.g., docking scores) with experimental datasets .

Q. What ethical and analytical practices mitigate bias in this compound studies involving human-derived samples or clinical data?

Methodological Answer:

  • Ethical Compliance: Obtain IRB approval and document informed consent processes for human sample usage.
  • Blinded Analysis: Separate data collection and interpretation roles to reduce confirmation bias.
  • Bias Testing: Apply sensitivity analyses (e.g., subgroup stratification, propensity score matching) to assess robustness.
  • Transparency: Publish raw de-identified datasets and analysis pipelines in FAIR-aligned repositories .

Q. Guidelines for Methodological Rigor

  • Data Contradictions: Prioritize transparency in reporting discordant results and provide actionable hypotheses for follow-up .
  • Peer Review Preparation: Anticipate critiques on statistical power, control adequacy, and generalizability; address these preemptively in discussions .

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